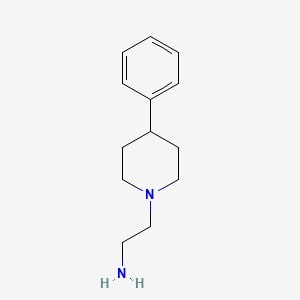

2-(4-Phenylpiperidin-1-yl)ethanamine

Descripción

2-(4-Phenylpiperidin-1-yl)ethanamine (CAS: 41914-43-6) is a synthetic organic compound characterized by a piperidine ring substituted with a phenyl group at the 4-position and an ethanamine side chain. Its molecular formula is C₁₃H₂₀N₂, with a structure that combines aromatic and alicyclic features, enabling diverse interactions in biological and chemical systems . The compound is structurally related to psychoactive phenethylamines and piperidine-based pharmaceuticals but lacks common substituents like methoxy or halogen groups found in many regulated analogs .

Propiedades

IUPAC Name |

2-(4-phenylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKSDLKIKGGPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423724 | |

| Record name | 2-(4-phenylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41914-43-6 | |

| Record name | 2-(4-phenylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation of 4-Phenylpiperidine with 2-Bromoethylamine

A direct alkylation approach involves reacting 4-phenylpiperidine with 2-bromoethylamine hydrobromide under basic conditions. This method leverages the nucleophilic nitrogen of piperidine to displace the bromide, forming the target compound.

Procedure :

- Substrate Preparation : 4-Phenylpiperidine is synthesized via cyclization of 4-phenyl-1-benzylpiperidin-4-ol, followed by catalytic hydrogenation for debenzylation.

- Alkylation :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–72% | |

| Purity (HPLC) | ≥98% | |

| Reaction Time | 18 hours |

Advantages : Straightforward, high atom economy.

Limitations : Risk of over-alkylation; requires rigorous stoichiometric control.

Reductive Amination of 4-Phenylpiperidone

This two-step method converts 4-phenylpiperidone to the target amine via reductive amination with ethanolamine.

Procedure :

- Ketone Synthesis : 4-Phenylpiperidone is prepared by IBX oxidation of 4-phenylpiperidin-4-ol.

- Reductive Amination :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–64% | |

| Diastereomeric Ratio | 85:15 (cis:trans) |

Advantages : Avoids alkylation side reactions; suitable for stereoselective synthesis.

Limitations : Moderate yields due to imine equilibrium challenges.

Nucleophilic Substitution on Tosyl-Protected Piperidine

A protecting-group strategy ensures selective functionalization.

Procedure :

- Protection : 4-Phenylpiperidine is treated with tosyl chloride in CH₂Cl₂ to form 1-tosyl-4-phenylpiperidine.

- Substitution :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Two Steps) | 52–60% | |

| Purity | ≥95% |

Advantages : High regioselectivity; compatible with sensitive substrates.

Limitations : Multi-step process increases complexity.

Grignard Reaction-Based Synthesis

This method constructs the piperidine ring de novo using phenyl Grignard reagents.

Procedure :

- Cyclization :

- Reductive Amination :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 45–50% | |

| Key Intermediate | 1-Benzyl-4-phenylpiperidin-4-ol |

Advantages : Flexible for diversifying substituents.

Limitations : Low overall yield due to multiple steps.

Catalytic Hydrogenation of Nitriles

A nitrile intermediate is reduced to the primary amine.

Procedure :

- Nitrile Synthesis :

- Hydrogenation :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–75% | |

| Catalyst Loading | 10% w/w |

Advantages : High-yielding final step.

Limitations : Requires handling toxic cyanide reagents.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Industrial Viability |

|---|---|---|---|---|

| Alkylation | 65–72 | ≥98 | Low | High |

| Reductive Amination | 58–64 | 95 | Moderate | Moderate |

| Nucleophilic Substitution | 52–60 | ≥95 | High | Low |

| Grignard-Based | 45–50 | 90 | High | Low |

| Nitrile Hydrogenation | 70–75 | 97 | Moderate | High |

Aplicaciones Científicas De Investigación

2-(4-Phenylpiperidin-1-yl)ethanamine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of neurotransmitter systems and receptor binding assays.

Mecanismo De Acción

The mechanism of action of 2-(4-Phenylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor subtype and the biological context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperidine-Based Ethylamines

Key Observations :

- Substitutions on the piperidine ring (e.g., benzyl, methyl, or phenyl groups) influence lipophilicity and steric bulk, affecting receptor binding .

- Halogenation (e.g., chlorine in ) may improve metabolic stability but introduces regulatory scrutiny .

Phenethylamine Derivatives

Key Observations :

- The NBOMe series (e.g., 25B-NBOMe) exhibit enhanced potency due to N-benzyl substitution, which increases receptor affinity and plasma protein binding .

- Methoxy and halogen groups on the phenyl ring enhance electronic interactions (e.g., dipole moments and HOMO-LUMO gaps), influencing receptor activation .

Tryptamine and Indole Derivatives

Physicochemical and Electronic Properties

- Quantum Molecular Descriptors :

- Lipophilicity: this compound is less lipophilic than benzyl-substituted analogs (e.g., 25842-32-4) due to the absence of non-polar groups .

Actividad Biológica

2-(4-Phenylpiperidin-1-yl)ethanamine, also known as 4-phenylpiperidine , is a compound that has garnered interest in pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring with a phenyl group, which is significant for its interaction with biological targets. Its basic structure can be illustrated as follows:

- Chemical Formula : CHN

- Molecular Weight : 202.29 g/mol

This structure allows for potential interactions with various receptors, particularly in the central nervous system (CNS).

Pharmacological Potential

The biological activity of this compound has been assessed through computational and experimental methods. Predictions made using computer-aided tools like PASS (Prediction of Activity Spectra for Substances) suggest that it may exhibit a range of pharmacological activities, including:

- Dopaminergic Activity : Similar compounds have shown affinity for dopamine receptors, which could indicate potential use in treating conditions like Parkinson's disease or schizophrenia.

- Serotonergic Effects : The compound may interact with serotonin receptors, suggesting possible applications in mood disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of related compounds helps elucidate the biological activity of this compound. For example, studies on structurally similar piperidine derivatives have demonstrated varying affinities for dopamine D2/D3 receptors based on substituent modifications. This indicates that slight structural changes can significantly impact biological activity.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methylpiperidine | Methyl substitution on piperidine | Enhanced lipophilicity |

| 1-(4-Fluorophenyl)piperidine | Fluorine substitution on phenyl | Increased potency in certain assays |

| 2-(4-Chlorophenyl)piperidine | Chlorine substitution on phenyl | Altered binding affinity |

These variations highlight the importance of specific substituents in modulating the compound's pharmacological profile.

Q & A

Q. Optimization Strategies :

- Control pH (6–7 for reductive amination) to minimize side reactions.

- Use polar aprotic solvents (e.g., dichloromethane) to enhance reaction kinetics .

- Monitor temperature (25–60°C) to balance reaction rate and byproduct formation .

| Method | Catalyst | Yield Range | Key Reference |

|---|---|---|---|

| Reductive Amination | NaBH3CN/Pd-C | 65–85% | |

| Nucleophilic Alkylation | K2CO3/DMF | 50–70% |

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Focus

Structural validation requires a combination of spectroscopic and chromatographic methods :

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., phenyl at C4, ethanamine at C1) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ = 205.30 g/mol) .

- IR Spectroscopy : Identify amine (-NH2) and aromatic (C=C) stretches .

Methodological Tip : Use HPLC with UV detection (λmax ~255 nm) to assess purity (>98%) and resolve stereoisomers .

How can researchers design experiments to evaluate the compound’s affinity for dopamine receptors?

Advanced Research Focus

Experimental Design :

- Radioligand Binding Assays : Use 3H-labeled ligands (e.g., [3H]Spiperone) to measure displacement in transfected HEK293 cells expressing D2/D3 receptors .

- Functional Assays : Monitor cAMP inhibition via BRET-based biosensors to assess Gi/o-coupled receptor activity .

Q. Key Variables :

- Substituent Effects : Compare phenyl vs. pyridinyl analogs ( vs. 17) to determine steric/electronic influences .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/Ki values .

Table : Representative Receptor Affinity Data

| Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D3/D2) |

|---|---|---|---|

| This compound | 12.4 ± 1.2 | 245 ± 18 | 19.8 |

| Pyridinyl Analog () | 8.9 ± 0.7 | 310 ± 22 | 34.8 |

How should researchers address contradictory data in pharmacological assays (e.g., varying IC50 values across studies)?

Advanced Research Focus

Contradictions often arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or cell membrane preparation methods .

- Receptor Isoforms : Splice variants (e.g., D3 vs. D2long) may exhibit divergent binding kinetics .

Q. Resolution Strategies :

- Meta-Analysis : Normalize data using Z-factor or standardized protocols (e.g., NIH Assay Guidance Manual) .

- Structure-Activity Relationship (SAR) : Correlate substituent modifications (e.g., fluorination at C4) with activity trends .

What methodologies are recommended for assessing purity and stability in long-term storage?

Q. Methodological Focus

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Purity Criteria : ≤0.5% impurities by area normalization; residual solvents quantified via GC-MS .

Q. Storage Recommendations :

- Store as a dihydrochloride salt at -20°C in amber vials to prevent oxidation .

How can derivatives of this compound be rationally designed to enhance blood-brain barrier (BBB) penetration?

Advanced Research Focus

Design Principles :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.